4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
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Description
4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.382. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of the compound “4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide” are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . Oxazole derivatives have been associated with various biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole ring . The presence of two methyl groups in a 3,5-dimethylisoxazole molecule increases the electron density on the ring, which can intensify certain reactions .
Biochemical Pathways
For example, some oxazole derivatives have been found to inhibit key enzymes in the pathways of certain diseases .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-10-13(11(2)22-17-10)14(20)16-9-12-5-7-19(8-6-12)15(21)18(3)4/h12H,5-9H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAKJFGFCHCJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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